2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one is a heterocyclic compound that features a pyrazole ring structure. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)propan-1-one can be compared with other pyrazole derivatives such as:
1-methyl-4-nitro-1H-pyrazole: Similar in structure but lacks the additional oxo and ethyl groups, which may affect its reactivity and biological activity.
1-phenyl-3-methyl-5-pyrazolone: Contains a phenyl group and a different substitution pattern, leading to distinct chemical and biological properties.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Features a benzoic acid moiety, which may enhance its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-pyrazol-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-7(9(15)12-4-2-3-10-12)13-6-8(5-11-13)14(16)17/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTKUEBCPIYCKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C=CC=N1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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